Methyl 2-(6-chloropyridin-2-yl)acetate
Overview
Description
“Methyl 2-(6-chloropyridin-2-yl)acetate” is a chemical compound with the CAS Number: 161807-18-7 . Its molecular formula is C8H8ClNO2 and it has a molecular weight of 185.61 g/mol . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 . The canonical SMILES representation is COC(=O)CC1=NC(=CC=C1)Cl . These codes provide a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(6-chloropyridin-2-yl)acetate” has a molecular weight of 185.61 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 39.2 Ų . The compound is covalently bonded and has a complexity of 163 .Scientific Research Applications
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Crystallography
- The compound has been used in crystallography research . Researchers have published the crystal structure of a similar compound, providing detailed information about its atomic coordinates and displacement parameters .
- The methods used in these studies typically involve X-ray diffraction techniques. The crystallographic data obtained can provide insights into the molecular structure of the compound .
- The results of these studies include detailed tables of fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters .
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Medicinal Chemistry
- The compound could potentially be used in medicinal chemistry. For instance, similar compounds have been studied for their inhibitory effects on collagen prolyl-4-hydroxylase .
- The methods used in these studies typically involve biochemical assays to evaluate the inhibitory effects of the compounds .
- The results of these studies indicate that some compounds can act as potent inhibitors of collagen prolyl-4-hydroxylase .
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Pest Control
- The compound could potentially be used in pest control. For instance, similar compounds have been studied for their inhibitory effects on feeding behaviors .
- The methods used in these studies typically involve behavioral assays to evaluate the effects of the compounds on feeding behaviors .
- The results of these studies indicate that some compounds can significantly inhibit feeding behaviors .
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Chemical Synthesis
- “Methyl 2-(6-chloropyridin-2-yl)acetate” could potentially be used as a starting material or intermediate in chemical synthesis .
- The methods used in these studies typically involve various organic reactions, such as nucleophilic substitution or condensation .
- The results of these studies include the synthesis of various target molecules .
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Pharmaceutical Research
- The compound could potentially be used in pharmaceutical research. For instance, similar compounds have been studied for their biological activities .
- The methods used in these studies typically involve biological assays to evaluate the activities of the compounds .
- The results of these studies indicate that some compounds can exhibit various biological activities .
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Material Science
- The compound could potentially be used in material science. For instance, similar compounds have been studied for their properties as organic semiconductors .
- The methods used in these studies typically involve various material characterization techniques, such as X-ray diffraction or electron microscopy .
- The results of these studies include the determination of various material properties, such as conductivity or band gap .
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Chemical Education
- This compound could be used in educational settings as an example for teaching concepts related to organic chemistry, such as nucleophilic substitution reactions or the synthesis of pyridine derivatives .
- The methods would involve using this compound in laboratory experiments designed to demonstrate these concepts .
- The results would be educational, helping students to understand important principles of organic chemistry .
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Environmental Science
- This compound could potentially be used in studies related to environmental science, such as understanding its behavior in the environment or its effects on wildlife .
- The methods would involve conducting field studies or laboratory experiments .
- The results could provide valuable information about the environmental impact of this compound .
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Industrial Chemistry
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
methyl 2-(6-chloropyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPAXQFNLEKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590299 | |
Record name | Methyl (6-chloropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-chloropyridin-2-yl)acetate | |
CAS RN |
161807-18-7 | |
Record name | Methyl (6-chloropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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